Bis-Mal-PEG19
Overview
Description
Bis-Mal-PEG19 is a polyethylene glycol (PEG) linker containing two maleimide groups. The maleimide groups react with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG19 is synthesized by reacting polyethylene glycol with maleimide groups. The reaction typically involves the activation of the PEG chain with maleimide groups under controlled conditions to ensure the formation of stable thioether linkages. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at ambient temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The product is typically stored at -20°C to maintain its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Bis-Mal-PEG19 primarily undergoes substitution reactions, where the maleimide groups react with thiol groups to form stable thioether linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiol-containing compounds, such as cysteine or glutathione. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DCM, under mild conditions to preserve the integrity of the biomolecules involved .
Major Products Formed
The major products formed from the reactions of this compound are thioether-linked conjugates. These conjugates are stable and retain the functional properties of the original biomolecules, making them useful in various applications .
Scientific Research Applications
Bis-Mal-PEG19 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the production of bioconjugates and other specialized materials .
Mechanism of Action
The mechanism of action of Bis-Mal-PEG19 involves the formation of covalent bonds between the maleimide groups and thiol groups on biomolecules. This reaction forms stable thioether linkages, which are resistant to hydrolysis and other degradation processes. The PEG spacer enhances the solubility and stability of the resulting conjugates, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Bis-Mal-PEG3
- Bis-Mal-PEG6
- Bis-Mal-PEG11
Comparison
Bis-Mal-PEG19 is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers like Bis-Mal-PEG3, Bis-Mal-PEG6, and Bis-Mal-PEG11. This makes this compound particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPFATWPQAQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94N4O25 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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